molecular formula C7H10O4 B2580986 Methyl 2-formyloxolane-2-carboxylate CAS No. 2219371-50-1

Methyl 2-formyloxolane-2-carboxylate

Cat. No.: B2580986
CAS No.: 2219371-50-1
M. Wt: 158.153
InChI Key: FJCVAWLDPYRGCE-UHFFFAOYSA-N
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Description

Methyl 2-formyloxolane-2-carboxylate is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom, with a formyl group and a carboxylate ester group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formyloxolane-2-carboxylate typically involves the reaction of 2-formyloxolane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyloxolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-formyloxolane-2-carboxylic acid.

    Reduction: 2-hydroxymethyloxolane-2-carboxylate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyloxolane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Industry: Used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-formyloxolane-2-carboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in oxidation reactions, the formyl group is targeted by oxidizing agents, leading to the formation of a carboxylic acid. In biological systems, esterases can hydrolyze the ester group, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formyltetrahydrofuran-2-carboxylate: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    Ethyl 2-formyloxolane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-formyloxolane-2-carboxylate is unique due to its specific combination of functional groups and ring structure, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

methyl 2-formyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(9)7(5-8)3-2-4-11-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCVAWLDPYRGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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